

Application Note: Spectrophotometric Assay for Tinidazole Concentration

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Compound of Interest

Compound Name: *Tinidazole*

Cat. No.: *B3419602*

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Introduction

Tinidazole is a second-generation 5-nitroimidazole derivative widely used as an antiprotozoal and antibacterial agent.[1][2] It is effective against infections caused by protozoa such as *Trichomonas vaginalis*, *Giardia lamblia*, and *Entamoeba histolytica*. [2] Accurate and reliable quantitative analysis of **Tinidazole** in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique well-suited for the routine analysis of **Tinidazole**. [3] The method is based on the principle that **Tinidazole** possesses a chromophore, the nitroimidazole ring system, which absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the drug in the solution. This relationship allows for the precise quantification of **Tinidazole**.

Principle of the Method

The quantitative determination of **Tinidazole** is achieved by measuring its absorbance in a suitable solvent at its wavelength of maximum absorbance (λ_{max}). The concentration of an unknown sample is then calculated by comparing its absorbance to a standard calibration curve generated from known concentrations of a **Tinidazole** reference standard. Various solvents can be employed, each resulting in a different λ_{max} , offering flexibility for analysis. Common solvents include dilute hydrochloric acid, sodium hydroxide, and phosphate buffers.[1]

[4][5] The choice of solvent can be critical to avoid interference from excipients present in pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the key performance characteristics of various UV spectrophotometric methods developed for the determination of **Tinidazole**.

Table 1: Comparison of UV Spectrophotometric Methods for **Tinidazole** Analysis

Method/Solvent System	Wavelength (λ_{max})	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r)	Reference
0.1N Hydrochloric Acid (HCl)	278 nm	10 - 80	0.999	[4]
0.5N Hydrochloric Acid (HCl)	276 nm	3 - 18	Not specified	[2]
Phosphate Buffer (pH 6.8)	317 nm	3 - 30	0.9997	[1]
1M Piperazine (Hydrotropic Agent)	318 nm	5 - 30	0.997	[6]
0.1N Sodium Hydroxide (NaOH)	365 nm	5 - 25	0.999	[3]
0.5N Sodium Hydroxide (NaOH)	318 nm	3 - 18	Not specified	[2]
0.5N Sodium Hydroxide (NaOH)	368.6 nm	20 - 150	Not specified	[5]

Table 2: Validation Parameters for Selected Methods

Parameter	Method: 0.1N HCl[4]	Method: Phosphate Buffer (pH 6.8)[1]	Method: 0.1N NaOH[3]
Accuracy (% Recovery)	99.12% - 100.96%	98.775% - 100.718%	99.09% - 99.23%
Precision (% RSD)	< 1% (Intraday & Interday)	< 2%	< 1% (Intraday & Interday)
Limit of Detection (LOD)	Not Specified	Not Specified	0.034 µg/mL
Limit of Quantification (LOQ)	Not Specified	Not Specified	0.103 µg/mL

Experimental Protocols

This section provides a detailed protocol for the determination of **Tinidazole** using UV-Visible spectrophotometry with 0.1N HCl as the solvent, based on a validated method.[4]

Materials and Instrumentation

- Instrument: Double beam UV-Visible Spectrophotometer with 1 cm matched quartz cells.
- Reference Standard: **Tinidazole** (Working Standard, purity >99%).
- Chemicals: Hydrochloric Acid (HCl, Analytical Grade), Distilled Water.
- Glassware: Calibrated volumetric flasks, pipettes, beakers.
- Equipment: Analytical balance, ultrasonic bath.

Preparation of Reagents and Solutions

- Preparation of 0.1N HCl Solution: Carefully add 8.6 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with distilled water.

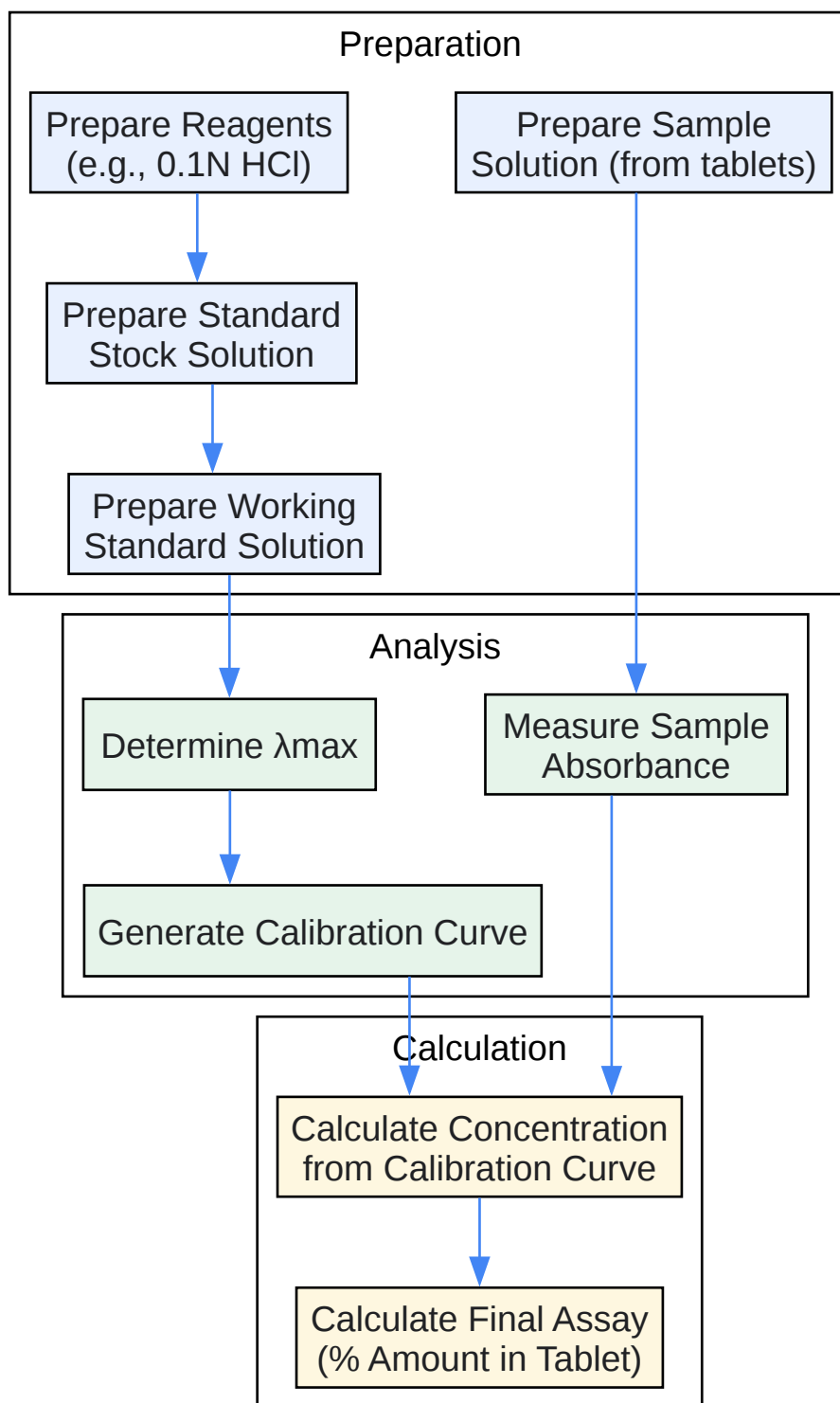
- Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Tinidazole** reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of 0.1N HCl and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with 0.1N HCl.
- Preparation of Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.

Experimental Procedure

- Pipette 1 mL of the working standard solution (100 µg/mL) into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl to obtain a concentration of 10 µg/mL.
- Scan this solution from 400 nm to 200 nm in the spectrophotometer against a 0.1N HCl blank.
- The wavelength at which maximum absorbance is observed is the λ_{max} . For **Tinidazole** in 0.1N HCl, the λ_{max} is expected to be approximately 278 nm.[\[4\]](#)[\[7\]](#)
- From the working standard solution (100 µg/mL), pipette aliquots of 1.0, 2.0, 4.0, 6.0, and 8.0 mL into a series of 10 mL volumetric flasks.
- Dilute each flask to the mark with 0.1N HCl to obtain final concentrations of 10, 20, 40, 60, and 80 µg/mL, respectively.[\[4\]](#)
- Measure the absorbance of each solution at the determined λ_{max} (278 nm) using 0.1N HCl as a blank.
- Plot a graph of absorbance versus concentration (µg/mL).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r). The correlation coefficient should be ≥ 0.999 .[\[4\]](#)
- Weigh and finely powder 20 **Tinidazole** tablets to determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 100 mg of **Tinidazole** and transfer it to a 100 mL volumetric flask.

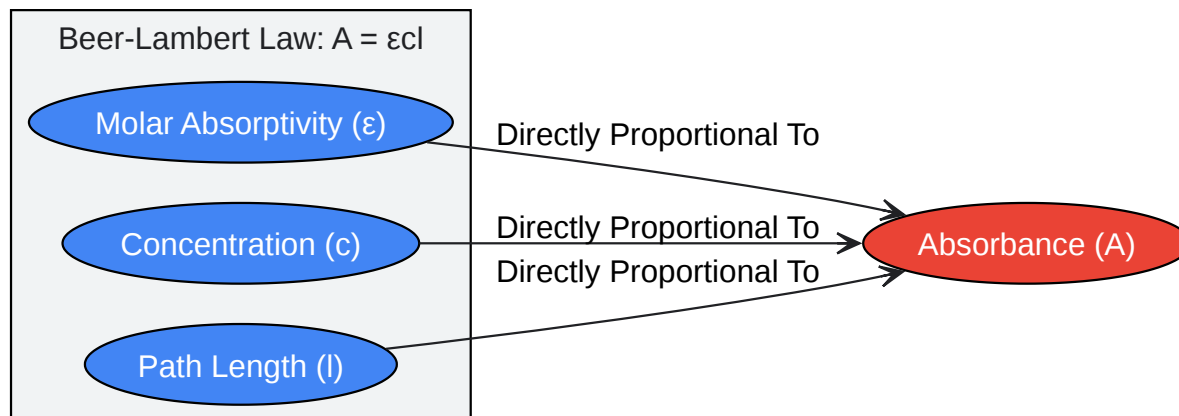
- Add about 70 mL of 0.1N HCl and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.
- Make up the volume to 100 mL with 0.1N HCl, mix well, and filter the solution through a Whatman filter paper.
- Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl. The final theoretical concentration should fall within the prepared calibration range.
- Measure the absorbance of the final prepared sample solution at 278 nm against the 0.1N HCl blank.
- Calculate the concentration of **Tinidazole** in the sample solution using the equation from the linear regression analysis of the calibration curve:
 - $\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance} - \text{Intercept}) / \text{Slope}$
- Calculate the amount of **Tinidazole** in the tablet formulation using the following formula:
 - $\text{Amount (mg/tablet)} = (C \times D \times A) / W$
 - Where:
 - C = Concentration of **Tinidazole** from the calibration curve ($\mu\text{g/mL}$)
 - D = Dilution factor
 - A = Average weight of one tablet (mg)
 - W = Weight of tablet powder taken for the assay (mg)

Visualizations



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Caption: Experimental workflow for the spectrophotometric assay of **Tinidazole**.



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Caption: Relationship of variables in the Beer-Lambert Law.

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